molecular formula C16H18N2O6S B2972208 methyl 1-(2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)acetyl)piperidine-4-carboxylate CAS No. 899756-86-6

methyl 1-(2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)acetyl)piperidine-4-carboxylate

Cat. No.: B2972208
CAS No.: 899756-86-6
M. Wt: 366.39
InChI Key: CKNSOLHUBCRYDH-UHFFFAOYSA-N
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Description

Methyl 1-(2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)acetyl)piperidine-4-carboxylate is a synthetic compound featuring a benzoisothiazolone core (1,1-dioxide, 3-oxo-substituted) linked to a piperidine ring via an acetyl group. The piperidine moiety is further esterified with a methyl group at the 4-position. This structure combines a heterocyclic pharmacophore with a bicyclic amine, making it a candidate for diverse biological applications, including antimicrobial, antiviral, and anticancer activities .

Properties

IUPAC Name

methyl 1-[2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)acetyl]piperidine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O6S/c1-24-16(21)11-6-8-17(9-7-11)14(19)10-18-15(20)12-4-2-3-5-13(12)25(18,22)23/h2-5,11H,6-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKNSOLHUBCRYDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CCN(CC1)C(=O)CN2C(=O)C3=CC=CC=C3S2(=O)=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of methyl 1-(2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)acetyl)piperidine-4-carboxylate involves multiple steps. One common synthetic route includes the reaction of N-methyl-4-oxo-4-phenylbutanamide with thionyl chloride (SOCl2) to form an intermediate compound. This intermediate undergoes nucleophilic displacement to yield the final product . Industrial production methods often involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity.

Chemical Reactions Analysis

Methyl 1-(2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)acetyl)piperidine-4-carboxylate undergoes various chemical reactions, including:

Scientific Research Applications

Methyl 1-(2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)acetyl)piperidine-4-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl 1-(2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)acetyl)piperidine-4-carboxylate involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes and proteins, disrupting cellular processes and leading to antimicrobial or anticancer effects. The exact pathways and molecular targets vary depending on the specific application .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Core Modifications

The benzoisothiazolone (1,1-dioxide, 3-oxo) scaffold is a common feature in several pharmacologically active compounds. Key structural analogs and their differences are summarized below:

Compound Name / ID Core Structure Key Substituents/Linkers Biological Activity Reference
Target Compound Benzoisothiazolone + piperidine Acetyl linker; methyl carboxylate Potential antimicrobial/antiviral
N-substituted saccharins (3a–g) Benzoisothiazolone Alkyl acetate or acetonitrile substituents Anti-inflammatory, antioxidant
Ethyl 2-(3-oxobenzo[d]isothiazol-2(3H)-yl)thiazol-4-yl)acetate (Compound 2) Benzoisothiazolone + thiazole Ethyl ester; thiazole-acetate linker Antiviral (HIV-1 inhibition)
8-Piperazinyl caffeinyl-triazolylmethyl hybrids (12n, 12o) Benzoisothiazolone + triazole-piperazine Propyl/pentyl linker; purine-dione substituents Anticancer (in vitro cytotoxicity)
Methyl 2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)acetate Benzoisothiazolone Methyl ester; no piperidine Building block for further synthesis
Key Observations:
  • The target compound uniquely combines the benzoisothiazolone core with a piperidine-methyl carboxylate system, distinguishing it from analogs with simpler alkyl or heterocyclic substituents.
  • N-substituted saccharins (3a–g) share the benzoisothiazolone core but lack the piperidine ring, instead featuring alkyl or acetonitrile groups that enhance antioxidant and antimicrobial activities .
  • Compound 12n and 12o (from ) incorporate triazole-piperazine linkers and purine-dione moieties, which improve anticancer activity compared to the target compound’s acetyl-piperidine system .

Pharmacological Activity Comparison

Antimicrobial Activity:
  • N-substituted saccharins (3a–g) : Exhibited moderate to strong antibacterial activity against Staphylococcus aureus and Escherichia coli (MIC: 8–64 µg/mL) .
  • Target compound : Predicted to have enhanced bioavailability due to the piperidine ring, which may improve membrane penetration compared to simpler esters like methyl 2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)acetate .
Antiviral Activity:
  • Compound 2 (): Demonstrated anti-HIV-1 activity (EC50: 2.68 µM) via inhibition of viral proteases .
  • Benzisothiazolone derivatives (4f, 4g) : Inhibited dengue and West Nile virus proteases (IC50: 10–20 µM) .
Anticancer Activity:
  • Compound 12n : Showed cytotoxicity against MCF-7 breast cancer cells (IC50: 18 µM) due to triazole-piperazine interactions with DNA .

Physicochemical Properties

Property Target Compound Methyl 2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)acetate Ethyl 2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)acetate
Molecular Formula C14H14N2O6S C9H7NO5S C10H9NO5S
Molecular Weight ~354.34 g/mol 241.22 g/mol 255.25 g/mol
Solubility Moderate (piperidine enhances polarity) Low (hydrophobic ester) Low
Bioavailability High (ester + amine) Limited Limited

Biological Activity

Methyl 1-(2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)acetyl)piperidine-4-carboxylate is a compound of significant interest due to its diverse biological activities. This article provides a detailed overview of its biological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C10H9NO5S
  • Molecular Weight : 255.25 g/mol
  • CAS Number : 6639-62-9
  • Melting Point : 121-123 °C
  • Solubility : Slightly soluble in chloroform and methanol

The compound exhibits its biological activity primarily through interactions with various molecular targets. It is believed to modulate enzyme activity and receptor binding, which can lead to various pharmacological effects. The exact mechanisms are still under investigation, but preliminary studies suggest that it may influence pathways related to inflammation and microbial resistance.

Antimicrobial Activity

Recent studies have shown that derivatives of benzimidazole, including compounds similar to this compound, possess notable antimicrobial properties.

CompoundActivity TypeMIC (μg/ml)Comparison
Compound AAntibacterial50Ampicillin: 100
Compound BAntifungal250Griseofulvin: 500

These compounds have demonstrated efficacy against both Gram-positive and Gram-negative bacteria, as well as fungi such as Candida albicans .

Anti-inflammatory Activity

The compound has also been evaluated for its anti-inflammatory properties. In vitro assays indicated that it can significantly reduce the production of pro-inflammatory cytokines in activated macrophages. For instance, at a concentration of 10 μM, it inhibited TNF-alpha production by approximately 60%, showcasing its potential as an anti-inflammatory agent .

Anticancer Potential

Research has indicated that derivatives of isothiazole compounds exhibit anticancer properties. In particular, this compound has been tested against various cancer cell lines, showing cytotoxic effects with IC50 values in the low micromolar range. This suggests that the compound may interfere with cancer cell proliferation and induce apoptosis .

Case Studies

  • Case Study on Antimicrobial Efficacy
    A study evaluated the antimicrobial activity of several derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that compounds similar to this compound exhibited lower MIC values than standard antibiotics, suggesting a promising alternative for treating resistant bacterial infections .
  • Anti-inflammatory Assay
    In an experimental model of inflammation induced by lipopolysaccharides (LPS), treatment with the compound resulted in a significant decrease in inflammatory markers compared to control groups. This supports its potential use in therapeutic applications for inflammatory diseases .

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